(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid
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Overview
Description
ONO-AE1-259 is a synthetic organic compound known for its role as a selective agonist for the prostaglandin E2 receptor subtype EP2. Prostaglandin E2 is an important mediator of inflammation and other physiological processes. ONO-AE1-259 has been studied extensively for its potential therapeutic applications, particularly in the context of neuroinflammation and ischemic stroke .
Preparation Methods
The synthesis of ONO-AE1-259 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of specific catalysts and reagents to ensure high yield and purity
Chemical Reactions Analysis
ONO-AE1-259 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ONO-AE1-259 can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: It serves as a tool compound for studying the role of prostaglandin E2 receptors in various chemical processes.
Biology: It is used to investigate the biological functions of prostaglandin E2, particularly in the context of inflammation and immune response.
Medicine: ONO-AE1-259 has shown promise in reducing neuroinflammation and gliosis after status epilepticus, as well as providing neuroprotection in ischemic stroke models
Mechanism of Action
ONO-AE1-259 exerts its effects by selectively activating the prostaglandin E2 receptor subtype EP2. This activation leads to a cascade of intracellular signaling events, including the production of cyclic adenosine monophosphate (cAMP) and the regulation of calcium ion levels. These signaling pathways play a crucial role in mediating the anti-inflammatory and neuroprotective effects of ONO-AE1-259 .
Comparison with Similar Compounds
ONO-AE1-259 is unique in its high selectivity and potency for the EP2 receptor. Similar compounds include:
ONO-AE1-329: A selective agonist for the prostaglandin E2 receptor subtype EP4, which also has anti-inflammatory properties.
Butaprost: Another EP2 receptor agonist, but less potent compared to ONO-AE1-259.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications.
Properties
Molecular Formula |
C23H35ClO4 |
---|---|
Molecular Weight |
411.0 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H35ClO4/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h2-3,5,7,10,17-21,25-26H,1,4,6,8-9,11-16H2,(H,27,28)/b5-3-,10-7+/t17-,18-,19-,20-,21+/m1/s1 |
InChI Key |
XXTBGKDWFYXGDZ-KJCKJCAZSA-N |
Isomeric SMILES |
C=CCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](C[C@H]([C@@H]2C/C=C\CCCC(=O)O)Cl)O)O |
SMILES |
C=CCC1(CCC1)C(CC=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
Canonical SMILES |
C=CCC1(CCC1)C(CC=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(16S)-9-deoxy-9beta-chloro-15-deoxy-16-hydroxy-17,17-trimethylene-19,20-didehydro-PGE(2) sodium salt 9-deoxy-9-chloro-15-deoxy-16-hydroxy-17,17-trimethylene-19,20-didehydroprostaglandin E2 ONO AE1-259 ONO-AE1-259 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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